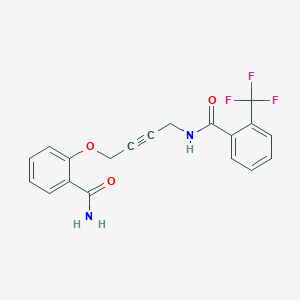![molecular formula C21H16Cl2N2O3 B2521927 2,5-dichloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide CAS No. 941986-40-9](/img/structure/B2521927.png)
2,5-dichloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a benzamide derivative with a furan and a quinoline moiety. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are used in a wide range of applications from pharmaceuticals to polymers . Furan is a heterocyclic compound containing a five-membered ring with four carbon atoms and one oxygen. Quinolines are also heterocyclic compounds, but they contain a fused ring system with a benzene ring and a pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The presence of the benzamide, furan, and quinoline moieties would contribute to its chemical properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, benzamides, furans, and quinolines all participate in a variety of chemical reactions. For example, benzamides can undergo reactions with various reagents to form different products .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group in the benzamide moiety could result in hydrogen bonding, affecting its solubility and melting point .Aplicaciones Científicas De Investigación
Synthesis and Reactivity
Research on related compounds involves the synthesis and characterization of complex molecules incorporating quinoline, furan, and benzamide moieties. For instance, studies on the synthesis of thiazolo[5,4-f]quinolines and furo[3,2-c]quinolin-4(5H)-ones have developed methods to couple quinoline with furan derivatives, optimizing reaction conditions and yields (El’chaninov & Aleksandrov, 2017; Lindahl et al., 2006). Such synthetic routes offer a foundation for creating diverse derivatives, potentially including 2,5-dichloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide.
Antimicrobial and Antitubercular Activity
Derivatives integrating quinoline and furan structures have been examined for their antimicrobial properties. A study on 2-azetidinone derivatives linked with quinoline and benzofuran moieties demonstrated significant in vitro antibacterial activity against pathogens like S. aureus and E. coli (Idrees et al., 2020). Additionally, novel furan coupled quinoline diamide hybrids have been identified as potent antitubercular agents, highlighting the therapeutic potential of such compounds in treating tuberculosis (Rajpurohit et al., 2019).
Catalytic and Electrochemical Applications
The palladium-catalyzed ortho-selective chlorination of N-quinolinylbenzamide derivatives underlines the utility of similar compounds in synthetic organic chemistry, particularly in selectively functionalizing complex molecules (Konishi et al., 2017). Such methodologies could be applicable to the synthesis and modification of this compound for specific research or industrial purposes.
Tautomeric and Fluorescent Chemosensors
Research into crown-containing chemosensors for metal cations has demonstrated the significance of structural modifications in detecting and quantifying metal ions, utilizing fluorescence changes (Dubonosov et al., 2008). Compounds with furan and quinoline scaffolds could similarly be engineered to serve as sensitive and selective sensors for various applications, including environmental monitoring and diagnostic assays.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2,5-dichloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O3/c22-14-5-7-17(23)16(12-14)20(26)24-15-6-8-18-13(11-15)3-1-9-25(18)21(27)19-4-2-10-28-19/h2,4-8,10-12H,1,3,9H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOWPBKZFAADRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)N(C1)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
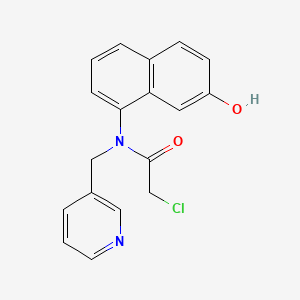
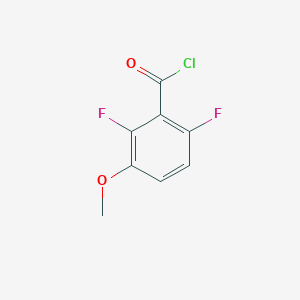

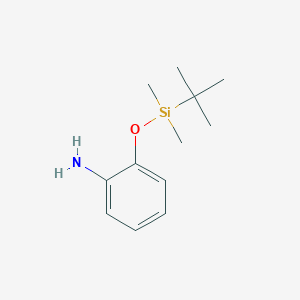
![9-(3-hydroxyphenyl)-6,6-dimethyl-2-phenyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2521849.png)
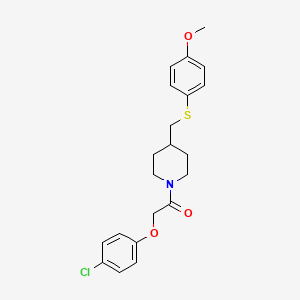
![N-(1,3-benzodioxol-5-ylmethyl)-3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/no-structure.png)
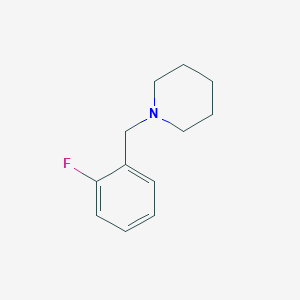
![2,6-dimethyl-4-[3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzenol](/img/structure/B2521859.png)
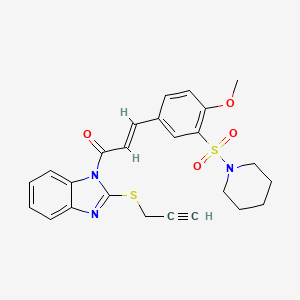
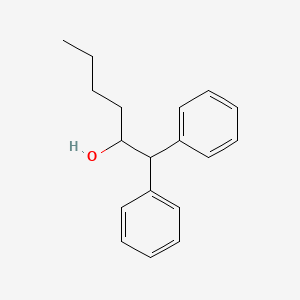
![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2521865.png)

